3-(3-AMINOOXY)-PROPANYLNITRILE HYDROCHLORIDE

Descripción

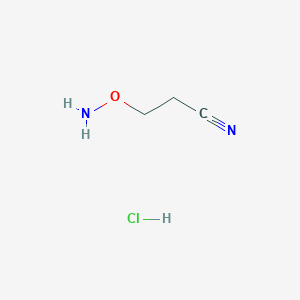

3-(3-Aminiooxy)-Propanylnitrile Hydrochloride (CAS: 5251-74-1) is a nitrile derivative featuring an aminooxy functional group attached to a propyl chain, with a hydrochloride counterion. This compound is categorized as an industrial-grade chemical with a purity of 99% and is commonly packaged in 25 kg cardboard drums . Its structural uniqueness lies in the combination of a reactive nitrile group (-C≡N) and an aminooxy moiety (-ONH₂), which may confer utility in synthetic chemistry, pharmaceutical intermediates, or agrochemical applications. However, detailed pharmacological or industrial data are sparse in the provided evidence, necessitating inferential comparisons with structurally analogous hydrochlorides.

Propiedades

IUPAC Name |

3-aminooxypropanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O.ClH/c4-2-1-3-6-5;/h1,3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILDLVZNHQFOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CON)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646613 | |

| Record name | 3-(Aminooxy)propanenitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5251-74-1 | |

| Record name | 3-(Aminooxy)propanenitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-AMINOOXY)-PROPANYLNITRILE HYDROCHLORIDE typically involves the reaction of hydroxylamine hydrochloride with acrylonitrile. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

NH2OH⋅HCl+CH2=CHCN→NH2OCH2CH2CN⋅HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-AMINOOXY)-PROPANYLNITRILE HYDROCHLORIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The aminooxy group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like alkyl halides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of oximes.

Reduction: Formation of primary amines.

Substitution: Formation of substituted aminooxy compounds.

Aplicaciones Científicas De Investigación

3-(3-AMINOOXY)-PROPANYLNITRILE HYDROCHLORIDE has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis.

Biology: Employed in the study of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and intermediates.

Mecanismo De Acción

The mechanism of action of 3-(3-AMINOOXY)-PROPANYLNITRILE HYDROCHLORIDE involves its interaction with various molecular targets. The aminooxy group can form covalent bonds with carbonyl groups in biological molecules, inhibiting enzyme activity. This interaction is crucial in its role as an enzyme inhibitor.

Comparación Con Compuestos Similares

Key Observations

Reactivity and Synthetic Utility: The aminooxy-nitrile group in the target compound is distinct from the carboxylic acid in 3-(3-amino-phenyl)-propionic acid hydrochloride or the amide in fluorinated analogs . This suggests divergent reactivity: nitriles may undergo hydrolysis to amides or acids, while aminooxy groups could participate in oxime formation.

Pharmacological Relevance: Piperazine derivatives like HBK-14 exhibit structural complexity (e.g., methoxyphenyl and phenoxyethyl groups) tailored for CNS activity, whereas the simpler backbone of 3-(3-aminiooxy)-propanylnitrile hydrochloride lacks obvious aromatic or heterocyclic motifs critical for receptor binding.

Industrial vs. Pharmaceutical Use :

- The industrial-grade specification of the target compound contrasts with high-purity pharmaceutical intermediates (e.g., ), implying primary use in bulk synthesis rather than direct therapeutic applications.

Research Findings and Limitations

- Gaps in Data: No direct pharmacological or thermodynamic data (e.g., solubility, melting point) were found for 3-(3-aminiooxy)-propanylnitrile hydrochloride. Comparisons rely on structural analogs and inferred properties.

- Synthetic Pathways: The aminooxy group’s nucleophilic nature could enable conjugation with carbonyl compounds, but evidence lacks experimental validation.

- Safety and Stability: Hydrochlorides generally improve stability, but the hygroscopicity noted in older analogs (e.g., hygroscopic hydrochloride in ) raises questions about storage conditions.

Actividad Biológica

3-(3-AminooXY)-Propanenitrile Hydrochloride, with the chemical formula C₃H₇N₂O·HCl and CAS number 5251-74-1, is a compound that has garnered attention in various fields of research due to its unique biological activities. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse scientific studies.

The structure of 3-(3-AminooXY)-Propanenitrile Hydrochloride features an aminooxy group that plays a critical role in its biological activity. The mechanism of action primarily involves the formation of covalent bonds with carbonyl groups in biological molecules, which can inhibit enzyme activity. This inhibition is crucial for its application as an enzyme inhibitor in various biochemical pathways.

| Property | Value |

|---|---|

| Molecular Formula | C₃H₇N₂O·HCl |

| Molecular Weight | 122.55 g/mol |

| IUPAC Name | 3-aminooxypropanenitrile; hydrochloride |

| CAS Number | 5251-74-1 |

Biological Activity

Research indicates that 3-(3-AminooXY)-Propanenitrile Hydrochloride exhibits significant biological activities, particularly as an enzyme inhibitor. Its interaction with various molecular targets has been studied extensively.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes by forming stable adducts with their active sites. This property is particularly useful in studying metabolic pathways and developing therapeutic agents for diseases where enzyme regulation is crucial.

Case Studies

- Case Study on Enzyme Inhibition : A study investigated the inhibitory effects of 3-(3-AminooXY)-Propanenitrile Hydrochloride on a specific enzyme involved in metabolic disorders. Results demonstrated a dose-dependent inhibition, suggesting potential therapeutic applications in managing such disorders.

- Case Study on Antimicrobial Activity : Another research focused on the antimicrobial properties of the compound against various bacterial strains. The findings indicated that it possesses moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Research Findings

Several studies have reported on the biological activity of this compound:

- Enzyme Inhibition : The aminooxy group interacts with carbonyl groups in enzymes, leading to significant inhibition rates observed in vitro.

- Antimicrobial Properties : Tests conducted against Gram-positive and Gram-negative bacteria showed promising results, indicating that this compound could be developed into an antimicrobial agent.

- Toxicological Studies : Preliminary toxicological assessments suggest that while the compound exhibits biological activity, further studies are needed to evaluate its safety profile for potential therapeutic use.

Comparison with Similar Compounds

To better understand the unique properties of 3-(3-AminooXY)-Propanenitrile Hydrochloride, it is useful to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 3-Aminopropanenitrile | Lacks aminooxy group | Limited enzyme inhibition |

| Hydroxylamine Hydrochloride | Contains hydroxylamine | Strong reducing agent; less focus on enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.